Product packaging for 10-Bromo-undecan-1-ol(Cat. No.:)

10-Bromo-undecan-1-ol

Cat. No.: B8555709
M. Wt: 251.20 g/mol
InChI Key: KUNKXWCSYLVRJU-UHFFFAOYSA-N
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Description

Significance of Bifunctional Aliphatic Building Blocks

Bifunctional molecules, such as 10-Bromo-undecan-1-ol, are foundational components in modern organic synthesis. bowen.edu.ng Their significance lies in the ability to undergo a variety of chemical transformations at two distinct points in the molecule, which can be addressed either simultaneously or sequentially. researchgate.net This dual reactivity offers a strategic advantage for chemists, enabling the construction of complex structures in a more controlled and efficient manner. researchgate.netresearchgate.net

Key advantages of using bifunctional aliphatic building blocks include:

Orthogonal Reactivity: The hydroxyl and halo- groups exhibit different chemical behaviors. The alcohol can undergo reactions like esterification or oxidation, while the carbon-bromine bond is susceptible to nucleophilic substitution or involvement in organometallic coupling reactions. wikipedia.org This allows for one group to be reacted selectively while the other remains intact for subsequent transformations.

Synthesis of Polymers and Macromolecules: Long-chain bifunctional compounds are crucial monomers for producing polymers like polyesters and polyamides. bowen.edu.ng The ability to link molecules end-to-end is fundamental to polymer chemistry.

Formation of Complex Structures: They serve as versatile intermediates for synthesizing a wide array of organic molecules, including surfactants, drug delivery systems, and materials for biomedical research. For instance, the bromo- group can be replaced by other functionalities like thiols, amines, or alkoxides, while the alcohol group can be modified to form ethers or esters.

Access to Heterocyclic Compounds: These building blocks are also employed in cyclization reactions to form large-ring heterocyclic compounds, which are important motifs in many biologically active molecules. mdpi.com

Historical Context of Brominated Alcohols in Chemical Research

The history of brominated organic compounds dates back to the 19th century, following the discovery of bromine by Antoine-Jérôme Balard in 1826. shef.ac.ukwikipedia.org Initially, much of the focus was on simple alkyl and aryl bromides. Organobromine compounds gained prominence for their unique reactivity, serving as key intermediates in a multitude of synthetic reactions. wikipedia.orgsci-hub.se An early notable application was the use of an organobromine compound as a key component in the historically significant dye, Tyrian purple. shef.ac.uk

The specific study of brominated alcohols, or bromoalkanols, evolved as synthetic methodologies became more sophisticated. Reacting alcohols with brominating agents like hydrogen bromide or phosphorus tribromide became a standard method for preparing bromoalkanes. manac-inc.co.jpnsf.gov Early in the 20th century, chemists began to explore reactions on molecules with more than one functional group, such as diols, which could be selectively converted to the corresponding haloalcohol. acs.org

Over time, the development of a vast array of brominating agents provided chemists with milder and more selective ways to synthesize bromoalkanols, even for acid-sensitive substrates. sci-hub.seresearchgate.net The strategic value of ω-bromoalcohols as bifunctional synthons became increasingly recognized, particularly for their utility in synthesizing long-chain fatty acids, pheromones, and complex natural products. acs.org Today, brominated alcohols are considered indispensable tools in the synthetic chemist's toolkit, enabling the precise construction of elaborate molecular frameworks. researchgate.net

Properties of Related Long-Chain Haloalkanols

While detailed experimental data for this compound is limited, the properties of closely related, commercially available long-chain ω-bromoalcohols provide insight into the expected characteristics of this class of compounds.

Compound NameCAS NumberMolecular FormulaMolecular Weight ( g/mol )Melting Point (°C)Boiling Point (°C)
10-Bromodecan-1-ol 53463-68-6C₁₀H₂₁BrO237.18Not available165-169 (at 10 mmHg)
11-Bromo-1-undecanol (B108197) 1611-56-9C₁₁H₂₃BrO251.2046-49165-170 (at 1 mmHg)
16-Bromo-1-hexadecanol 59101-28-9C₁₆H₃₃BrO321.3353-56Not available

Data sourced from references sigmaaldrich.comfishersci.fr. Please note that boiling points are provided at reduced pressure.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C11H23BrO B8555709 10-Bromo-undecan-1-ol

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C11H23BrO

Molecular Weight

251.20 g/mol

IUPAC Name

10-bromoundecan-1-ol

InChI

InChI=1S/C11H23BrO/c1-11(12)9-7-5-3-2-4-6-8-10-13/h11,13H,2-10H2,1H3

InChI Key

KUNKXWCSYLVRJU-UHFFFAOYSA-N

Canonical SMILES

CC(CCCCCCCCCO)Br

Origin of Product

United States

Synthetic Methodologies for 10 Bromo Undecan 1 Ol

Direct Synthesis Routes

Direct synthesis routes aim to introduce the bromo and hydroxyl functionalities onto the undecane (B72203) chain in a controlled manner. These methods are valued for their efficiency and atom economy.

Anti-Markovnikov Hydrobromination of Undecen-1-ol Precursors

A key strategy for synthesizing terminal alkyl bromides involves the anti-Markovnikov addition of hydrogen bromide (HBr) across a carbon-carbon double bond. This approach is particularly effective when initiated by radical generators, which alters the conventional regioselectivity of electrophilic addition. pwvas.org

Reaction Mechanisms and Pathways (e.g., Radical-Stabilized Anti-Markovnikov Addition)

The anti-Markovnikov hydrobromination of alkenes proceeds through a free-radical chain reaction mechanism, which is fundamentally different from the ionic mechanism of standard Markovnikov addition. researchgate.netchemistrysteps.com The reaction is typically divided into three distinct stages: initiation, propagation, and termination. curlyarrows.com

Initiation: The process begins with the homolytic cleavage of a radical initiator, such as a peroxide (ROOR), induced by heat or UV light. chemistrysteps.commasterorganicchemistry.com This generates two highly reactive alkoxy radicals (RO•). masterorganicchemistry.com The alkoxy radical then abstracts a hydrogen atom from a molecule of HBr, forming a stable alcohol (ROH) and a bromine radical (Br•). chemistrysteps.comucalgary.ca It is this bromine radical that initiates the addition to the alkene. masterorganicchemistry.com

Propagation: This stage consists of two key steps that repeat in a cycle. First, the electrophilic bromine radical adds to the double bond of the undecen-1-ol precursor. ucalgary.ca This addition occurs at the terminal carbon, leading to the formation of a more stable, secondary carbon radical intermediate. chemistrysteps.commasterorganicchemistry.com In the second step, this carbon radical abstracts a hydrogen atom from another molecule of HBr, yielding the final 10-bromo-undecan-1-ol product and regenerating a bromine radical, which can then participate in another cycle. masterorganicchemistry.comucalgary.ca

Termination: The chain reaction concludes when two radicals combine to form a stable, non-radical species. youtube.com This can occur through the coupling of two bromine radicals to form Br₂, or other combinations of radicals present in the reaction mixture. curlyarrows.comyoutube.com

Regioselectivity and Stereochemical Control

The regiochemistry of the reaction is the critical factor that leads to the "anti-Markovnikov" product. pwvas.org The defining step for this selectivity is the initial addition of the bromine radical to the alkene. youtube.com The radical adds to the less substituted carbon of the double bond because this pathway generates the more substituted, and therefore more stable, carbon radical. chemistrysteps.commasterorganicchemistry.comchemistrysteps.com The stability of carbon radicals, much like carbocations, increases with the degree of substitution (tertiary > secondary > primary). chemistrysteps.com This contrasts with the ionic mechanism where a proton (H+) adds first to form the most stable carbocation, resulting in Markovnikov orientation. chemistrysteps.comyoutube.com

In terms of stereochemistry, the free-radical addition of HBr is generally not stereoselective. chemistrysteps.com The reaction intermediates are typically planar, allowing for subsequent steps to occur from either face, which results in a mixture of syn and anti-addition products. chemistrysteps.commasterorganicchemistry.com

Optimization of Reaction Conditions (e.g., Temperature, Solvent, Stoichiometry)

The efficiency and yield of the anti-Markovnikov hydrobromination are highly dependent on the reaction conditions. Careful optimization is necessary to favor the radical pathway and suppress the competing ionic pathway.

ParameterConditionRationale & Findings
Radical Initiator Peroxides (e.g., benzoyl peroxide, AIBN) or UV lightThe presence of a radical initiator is essential to generate the initial bromine radicals and ensure the reaction follows the anti-Markovnikov pathway. pwvas.orgresearchgate.net In some cases, passing air through the reaction mixture can be sufficient, suggesting oxygen can initiate the process. tue.nlsemanticscholar.org
Solvent Non-polar solvents (e.g., hexane)The use of non-polar solvents is common. Sherrill and co-workers reported reliable anti-Markovnikov addition using hexane (B92381) as a solvent. tue.nl
HBr Source HBr gas or HBr in acetic acidHBr can be bubbled through the solution as a gas or added as a commercially available solution in acetic acid, the latter being operationally simpler for many applications. tue.nl
Stoichiometry Excess HBrUsing an excess of HBr can help drive the reaction to completion. Studies on undecylenic acid showed that a minimum ratio of 1.6 mmol of HBr to the alkene resulted in complete consumption of the starting material with yields ranging from 80-100%. pwvas.orgresearchgate.net
Temperature Varies with initiatorThe optimal temperature depends on the chosen initiator and its rate of decomposition. Reactions are often run at moderate temperatures.

Functional Group Interconversion Strategies

Reduction of Halogenated Carboxylic Acids

This methodology involves the selective reduction of the carboxylic acid moiety of a precursor, such as 10-bromo-undecanoic acid, to a primary alcohol. The key challenge in this approach is to employ a reducing agent that is potent enough to reduce the carboxylic acid without affecting the carbon-bromine bond.

Commonly used reducing agents like lithium aluminum hydride (LiAlH₄) can sometimes lead to the reduction of the alkyl halide as well. Therefore, milder and more selective reagents are often preferred. Borane (B79455) complexes, such as borane dimethyl sulfide (B99878) (BMS) or borane-tetrahydrofuran (B86392) (BH₃-THF), are highly effective for the selective reduction of carboxylic acids in the presence of halides. rsc.org The reaction proceeds by forming a borane-carboxylate intermediate which is subsequently reduced to the primary alcohol.

A study detailing the synthesis of 11-bromo-1-undecanol (B108197) from 11-bromoundecanoic acid utilized borane dimethyl sulfide in tetrahydrofuran (B95107) (THF) at room temperature. rsc.org This transformation was efficient, demonstrating the utility of borane reagents for this type of selective functional group interconversion. rsc.org

ParameterConditionRationale & Findings
Precursor 10-Bromo-undecanoic AcidThe starting material contains both the target bromo- group and the carboxylic acid to be reduced.
Reducing Agent Borane Dimethyl Sulfide (BMS) or Borane-THF (BH₃-THF)These reagents are highly selective for carboxylic acids and typically do not reduce alkyl halides, making them ideal for this transformation. rsc.org
Solvent Anhydrous ethers (e.g., Tetrahydrofuran - THF)Aprotic ether solvents are required for reactions involving borane complexes. rsc.org
Temperature Room TemperatureThe reduction can often be carried out effectively at room temperature overnight. rsc.org
Workup Acidic (e.g., HCl) or Methanol QuenchThe reaction is typically quenched to hydrolyze intermediates and isolate the final alcohol product. rsc.org
Decarboxylative Halogenation Approaches

Decarboxylative halogenation, famously known as the Hunsdiecker reaction, is a significant method for synthesizing alkyl halides from carboxylic acids. nih.govpku.edu.cn This transformation involves the substitution of a carboxyl group with a halogen atom. While the classic Hunsdiecker reaction utilizes silver salts of carboxylic acids and elemental bromine, modern variations have been developed to improve efficiency and avoid the use of stoichiometric strong oxidants or highly electrophilic halogenating agents. nih.govpku.edu.cn

Recent advancements in this field include the use of visible-light photoredox catalysis. nih.gov This approach allows for the decarboxylative bromination of N-hydroxyphthalimide-activated carboxylic acids using inexpensive inorganic bromide salts as the halogen source. nih.gov The mild reaction conditions of this method demonstrate excellent functional-group tolerance, making it applicable to complex molecules. nih.gov Iron salts under visible light have also been shown to catalyze the direct decarboxylative halogenation of aliphatic carboxylic acids, offering a broad substrate scope and good functional group compatibility. rsc.org

Another modification of the Hunsdiecker-Borodin reaction employs hypervalent iodine reagents, such as 2-iodoxybenzoic acid with tetrabutylammonium (B224687) bromide, for the decarboxylative bromination of α,β-unsaturated carboxylic acids. researchgate.net These newer methods often provide good to excellent yields of the corresponding brominated products. researchgate.net

Method Catalyst/Reagent Key Features
Visible-Light Photoredox Catalysis Photoredox catalyst, inorganic bromide saltsAvoids stoichiometric oxidants, mild conditions, excellent functional-group tolerance. nih.gov
Iron-Catalyzed Decarboxylative Halogenation Iron salts, visible lightBroad substrate scope, good functional group compatibility. rsc.org
Hypervalent Iodine Reagents 2-Iodoxybenzoic acid, tetrabutylammonium bromideEffective for α,β-unsaturated carboxylic acids, provides good to excellent yields. researchgate.net

Alternative Synthetic Pathways

Beyond decarboxylative halogenation, other synthetic routes are available for the preparation of this compound. These pathways often involve the transformation of other functional groups within a molecule to introduce the bromine atom and the hydroxyl group at the desired positions.

A common strategy for synthesizing ω-bromoalkanols involves the selective monobromination of the corresponding diol. For instance, 1,10-decanediol (B1670011) can be reacted with aqueous hydrobromic acid (HBr) in the presence of a phase transfer catalyst like tetrabutylammonium bromide to yield 10-bromo-1-decanol. researchgate.net Microwave irradiation has been employed to accelerate this reaction, providing bromoalkanols in good yields. researchgate.net

The synthesis can also be achieved from unsaturated alcohols. The anti-Markovnikov addition of hydrogen bromide to 10-undecen-1-ol (B85765), typically initiated by peroxides, results in the formation of the terminal bromide, 11-bromo-1-undecanol. This free-radical chain reaction proceeds with the bromine radical adding to the less substituted carbon of the double bond.

Furthermore, α-bromo-α,β-unsaturated esters can be synthesized in a one-pot procedure from alcohols. This method involves the reaction of an alcohol with N-bromosuccinimide (NBS) and (carboethoxymethylene) triphenylphosphorane in the presence of manganese dioxide under ultrasonic irradiation. nih.govresearchgate.net Similarly, an efficient synthesis of α-bromo-α,β-unsaturated aldehydes and ketones from propargylic alcohols can be achieved using a gold/molybdenum bimetallic catalyst. organic-chemistry.org

Starting Material Reagents Product Key Features
1,10-DecanediolAqueous HBr, Tetrabutylammonium bromide10-Bromo-1-decanolPhase transfer catalysis, microwave irradiation can be used. researchgate.net
10-Undecen-1-olHBr, Peroxide initiator11-Bromo-1-undecanolAnti-Markovnikov addition, free-radical mechanism.
AlcoholNBS, (Carboethoxymethylene) triphenylphosphorane, MnO2(Z)-α-bromo-α,β-unsaturated estersOne-pot synthesis, stereoselective. nih.govresearchgate.net
Propargylic AlcoholPh3PAuNTf2, MoO2(acac)2, Ph3POα-Bromo-α,β-unsaturated aldehydes/ketonesBimetallic catalysis, mild conditions. organic-chemistry.org

The principles of green chemistry aim to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. wordpress.com In the context of bromination reactions, this often involves replacing hazardous reagents like elemental bromine with safer alternatives and utilizing more environmentally friendly solvents and reaction conditions. wordpress.comchemrxiv.org

N-Bromosuccinimide (NBS) is frequently used as a less hazardous substitute for liquid bromine in electrophilic brominations. wordpress.comcambridgescholars.com While NBS is a solid and easier to handle, it is important to note that its use generates by-products such as succinimide (B58015) and hydrobromic acid, and it has a lower atom economy compared to Br2. wordpress.com

Other green approaches focus on the in-situ generation of the brominating species. For example, a reagent prepared from a 2:1 mixture of bromide and bromate, derived from the alkaline intermediate of industrial bromine recovery, can be acidified in situ to generate hypobromous acid (HOBr) as the reactive species for bromination. researchgate.net This method avoids the direct handling of liquid bromine. researchgate.net

Furthermore, the development of solvent-free reactions or the use of greener solvents like water or ionic liquids, sometimes in conjunction with phase transfer catalysts, contributes to more sustainable synthetic methods for brominated compounds. researchgate.net The optimization of reaction conditions to improve efficiency, reduce reaction times, and minimize waste are also key aspects of green chemistry in this field. wordpress.comresearchgate.net

Chemical Reactivity and Transformations of 10 Bromo Undecan 1 Ol

Reactivity of the Terminal Bromine Atom

The carbon-bromine bond in bromoalkanes is polarized, with the carbon atom being electrophilic and thus a target for nucleophiles. ucsb.edu The reactivity at this site is central to the utility of 10-bromo-undecan-1-ol as a building block in organic synthesis.

Nucleophilic Substitution Reactions

Nucleophilic substitution is a fundamental class of reactions where a nucleophile displaces the bromide leaving group. ucsb.edu For a secondary alkyl bromide like this compound, these reactions can proceed through either an SN1 or SN2 mechanism, and often face competition from elimination reactions. chemguide.co.uk

Synthesis of Thiol Derivatives (e.g., 11-Mercapto-1-undecanol)

Thiol derivatives are crucial for applications such as the formation of self-assembled monolayers on gold surfaces. A prominent example is 11-mercapto-1-undecanol (B1218877), which is synthesized from the isomeric precursor, 11-bromo-1-undecanol (B108197). sigmaaldrich.comjaydevchemicals.com The synthesis involves a nucleophilic substitution reaction where the bromine atom is displaced by a sulfur-containing nucleophile.

A common and efficient method involves a two-step process:

Isothiouronium Salt Formation : 11-bromo-1-undecanol is reacted with thiourea (B124793) in an ethanol (B145695) solvent. The sulfur atom of thiourea acts as the nucleophile, attacking the electrophilic carbon bonded to the bromine, displacing the bromide ion and forming a stable S-alkylisothiouronium salt intermediate.

Hydrolysis : The intermediate salt is then hydrolyzed under alkaline conditions (e.g., with sodium hydroxide) to yield the final product, 11-mercapto-1-undecanol.

ParameterTypical ConditionPurpose
Precursor 11-Bromo-undecan-1-olProvides the 11-carbon backbone
Reagent Thiourea (slight excess)Acts as the sulfur nucleophile
Solvent Ethanol/Water mixtureSolubilizes reactants
Temperature ~80°C (Reflux)Ensures efficient reaction kinetics
Time 4-24 hoursAllows for complete reaction
Hydrolysis Aqueous NaOH or KOHCleaves the intermediate to liberate the thiol

This table presents typical reaction parameters for the synthesis of 11-Mercapto-1-undecanol from its primary bromide precursor.

Derivatization with Amines and Alkoxides

The bromine atom can be readily displaced by other nucleophiles, such as amines and alkoxides, to introduce new functionalities.

Amines : Reaction with various amines (primary, secondary, or ammonia) leads to the formation of ω-aminoalkanols. These reactions typically proceed via an SN2 mechanism. The resulting amino alcohols are valuable intermediates in materials science and for biological applications.

Alkoxides : Alkoxides (RO⁻), which are strong bases and strong nucleophiles, react with alkyl halides to form ethers in a process known as the Williamson ether synthesis. msu.edu However, with secondary alkyl halides like this compound, the Williamson synthesis is often complicated by a competing elimination (E2) reaction, which is favored by the strong basicity of the alkoxide. scispace.com The ratio of substitution to elimination product depends on factors like the steric bulk of the alkoxide and the reaction temperature. scispace.com

Formation of Phosphonium (B103445) Salts for Wittig Reactions

The Wittig reaction is a powerful method for synthesizing alkenes from aldehydes or ketones. libretexts.org The first step in preparing a Wittig reagent is the formation of a phosphonium salt. This is achieved through the reaction of an alkyl halide with a phosphine, most commonly triphenylphosphine (B44618) (PPh₃). commonorganicchemistry.comwikipedia.org

The reaction is a nucleophilic substitution where the phosphorus atom of triphenylphosphine attacks the electrophilic carbon bearing the bromine atom, displacing bromide and forming a stable phosphonium salt. masterorganicchemistry.com This process is most efficient for primary alkyl halides. wikipedia.org For secondary halides like this compound, the reaction is typically slower and less efficient due to increased steric hindrance around the reaction center. wikipedia.org The resulting phosphonium salt can then be deprotonated with a strong base to form the corresponding ylide, the key component of the Wittig reaction. libretexts.orgcommonorganicchemistry.com

Palladium-Catalyzed Cross-Coupling Reactions (e.g., Cadiot–Chodkiewicz type reactions)

Palladium-catalyzed cross-coupling reactions are a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds. mdpi.com The general mechanism involves a catalytic cycle of oxidative addition, transmetalation, and reductive elimination. nih.govyoutube.com

While the Cadiot–Chodkiewicz coupling is a specific type of cross-coupling reaction, it is used to synthesize unsymmetrical 1,3-diynes by reacting a terminal alkyne with a 1-haloalkyne. alfa-chemistry.comwikipedia.org Therefore, it is not directly applicable to an alkyl bromide like this compound.

However, alkyl bromides are suitable substrates for other important palladium-catalyzed cross-coupling reactions, including:

Suzuki-Miyaura Coupling : This reaction couples an organoboron compound with an organic halide. mdpi.com

Heck Coupling : This reaction couples an organic halide with an alkene. mdpi.com

Kumada Coupling : This reaction involves the coupling of an organic halide with a Grignard reagent, typically catalyzed by nickel or palladium.

In these reactions, the first step is the oxidative addition of the palladium(0) catalyst into the carbon-bromine bond of the alkyl bromide. youtube.com This forms an organopalladium(II) intermediate, which then undergoes subsequent steps to form the new carbon-carbon bond.

Coupling ReactionCoupling PartnerBond Formed (with R-Br)
Suzuki-Miyaura Organoboron compound (R'-B(OR)₂)R-R'
Heck Alkene (H₂C=CHR')R-CH=CHR'
Kumada Grignard reagent (R'-MgX)R-R'
Stille Organotin compound (R'-SnR"₃)R-R'

This table summarizes several major palladium-catalyzed cross-coupling reactions applicable to organic halides.

Reactivity of the Hydroxyl Group

The primary hydroxyl group at the C-1 position is the other key reactive site in this compound. The C-O and O-H bonds are polarized, making the oxygen nucleophilic and the hydrogen electrophilic (weakly acidic). msu.edu This allows for a variety of transformations, which can often be performed selectively without disturbing the C-Br bond.

Common reactions involving the hydroxyl group include:

Esterification : Alcohols react with carboxylic acids or their derivatives (like acid chlorides or anhydrides) to form esters. This is one of the most fundamental reactions of alcohols.

Etherification : The hydroxyl group can be converted into an ether. As mentioned in the Williamson ether synthesis, this can be achieved by deprotonating the alcohol to form an alkoxide, which then acts as a nucleophile. msu.edu

Oxidation : Primary alcohols can be oxidized to form aldehydes or, with stronger oxidizing agents, carboxylic acids. The choice of reagent determines the final product.

Conversion to a Leaving Group : The hydroxyl group is a poor leaving group, but it can be converted into a better one (e.g., a tosylate) by reacting it with tosyl chloride. This activated intermediate is then much more susceptible to nucleophilic substitution. libretexts.org

The ability to selectively modify either the hydroxyl or the bromo functionality makes bifunctional compounds like this compound versatile synthons for constructing more complex molecules.

Oxidation Reactions to Carbonyl Compounds and Carboxylic Acids

The primary alcohol functional group of this compound can be oxidized to yield either the corresponding aldehyde (10-bromo-undecanal) or a carboxylic acid (10-bromo-undecanoic acid). The final product is determined by the choice of oxidizing agent and the reaction conditions employed. This controlled oxidation is crucial for creating bifunctional molecules with different end-group functionalities.

To achieve the selective oxidation of this compound to 10-bromo-undecanal without further oxidation to the carboxylic acid, milder oxidizing agents are required. Pyridinium chlorochromate (PCC) is a classic and effective reagent for this transformation. The reaction is typically performed in an anhydrous organic solvent, such as dichloromethane (B109758) (DCM), to prevent the formation of the gem-diol intermediate that would lead to the carboxylic acid. The use of PCC allows for the isolation of the aldehyde in good yield.

Conversely, to obtain 10-bromo-undecanoic acid, stronger oxidizing agents are necessary. Reagents such as chromic acid or potassium permanganate (B83412) can efficiently oxidize the primary alcohol, and any intermediate aldehyde, to the carboxylic acid.

Desired ProductOxidizing AgentTypical SolventNotes
10-Bromo-undecanalPyridinium Chlorochromate (PCC)Dichloromethane (DCM)Selective oxidation to the aldehyde. Anhydrous conditions are crucial.
10-Bromo-undecanoic acidChromic Acid (H₂CrO₄)Acetone (Jones Oxidation)Strong oxidation to the carboxylic acid.
10-Bromo-undecanoic acidPotassium Permanganate (KMnO₄)Aqueous base, then acid workupPowerful, non-selective oxidizing agent.

Esterification and Etherification Reactions

The hydroxyl group of this compound readily undergoes esterification with carboxylic acids, acid chlorides, or acid anhydrides. These reactions are typically catalyzed by an acid or proceed in the presence of a base to neutralize the acidic byproduct. For example, esterification with acryloyl chloride in the presence of a base like triethylamine (B128534) yields 10-bromoundecyl acrylate (B77674), a monomer that can be used in polymerization.

Etherification of this compound can be achieved via methods such as the Williamson ether synthesis. masterorganicchemistry.comyoutube.com This reaction involves the deprotonation of the alcohol with a strong base (e.g., sodium hydride) to form the corresponding alkoxide, which then acts as a nucleophile to attack an alkyl halide. masterorganicchemistry.comyoutube.com However, when applying this method for intermolecular ether synthesis with this compound, the chemoselectivity becomes a significant concern, as discussed in section 3.3.2.

Polymerization-Initiating Functionalization

This compound is a key precursor for creating specialized initiators for controlled radical polymerization techniques, such as Atom Transfer Radical Polymerization (ATRP). cmu.educmu.edu The hydroxyl group can be functionalized to install an initiating site. A common strategy involves the esterification of the alcohol with 2-bromoisobutyryl bromide. This reaction yields an ester where the 2-bromoisobutyrate group is a highly efficient initiator for ATRP, capable of polymerizing monomers like styrenes and (meth)acrylates in a controlled manner. cmu.edu

The resulting molecule possesses two initiating sites: the newly formed ester and the terminal alkyl bromide. This bifunctionality allows for the synthesis of complex polymer architectures, such as block copolymers, by sequential polymerization from the two different initiating sites. cmu.educmu.edu

Dual Functional Group Reactivity and Chemoselectivity Studies

The primary challenge and opportunity in the chemistry of this compound lies in controlling the reactivity of its two distinct functional groups. Achieving chemoselectivity—the preferential reaction of a reagent with one functional group over the other—is paramount for its effective use in multi-step synthesis. nih.gov

Competitive Reaction Pathways

When reaction conditions can promote the reaction of both functional groups, competitive pathways can arise, leading to mixtures of products. A prominent example is the intramolecular Williamson ether synthesis. If this compound is treated with a strong base like sodium hydride to form the alkoxide, the nucleophilic oxygen can attack the electrophilic carbon at the other end of the same molecule, which bears the bromine atom. youtube.com This intramolecular S_N2 reaction results in the formation of a 12-membered cyclic ether (oxacyclododecane).

This cyclization pathway competes directly with any intended intermolecular reaction, such as reaction with an external electrophile. The outcome of the reaction is often dependent on factors like concentration; high concentrations favor the intermolecular pathway, while dilute conditions (high-dilution principle) favor the intramolecular cyclization. The choice of base and solvent also plays a critical role in directing the reaction towards the desired product.

Mechanistic Investigations of 10 Bromo Undecan 1 Ol Transformations

Elucidation of Reaction Mechanisms

The transformation of 10-bromo-undecan-1-ol can proceed through different mechanistic pathways, primarily categorized as radical or ionic. The selection of the reaction pathway is highly dependent on the reagents, solvents, and the presence of initiators or catalysts.

Radical vs. Ionic Mechanisms

Transformations at the carbon-bromine bond in this compound can occur via either a homolytic (radical) or a heterolytic (ionic) cleavage.

Ionic Mechanisms: In the absence of radical initiators, reactions involving the bromide group typically follow ionic pathways. Nucleophilic substitution is a common transformation. For instance, in the presence of a nucleophile (Nu⁻), a substitution reaction can occur. Given that this compound is a primary bromoalkane, the SN2 mechanism is generally favored over the SN1 mechanism to avoid the formation of a highly unstable primary carbocation.

In an SN2 reaction, the nucleophile attacks the carbon atom bonded to the bromine from the backside, leading to an inversion of stereochemistry if the carbon were chiral. The reaction proceeds through a single transition state where the nucleophile-carbon bond is forming concurrently as the carbon-bromine bond is breaking.

Another potential ionic pathway is elimination, typically E2, which would be favored by the use of a strong, sterically hindered base. This would result in the formation of undec-10-en-1-ol.

Radical Mechanisms: Radical pathways are initiated by the homolytic cleavage of a bond to form two radicals. youtube.com In the context of this compound, a radical reaction at the C-Br bond can be initiated by light (photolysis) or by a radical initiator, such as AIBN (azobisisobutyronitrile) or peroxides.

A classic example of a radical mechanism involving a bromoalkane is the anti-Markovnikov addition of HBr across a double bond, where a bromine radical is the chain carrier. ucr.edu While this compound itself does not have a double bond, it can be formed from 10-undecen-1-ol (B85765) via a radical addition of HBr. Conversely, radical reactions involving this compound could include radical cyclization if a radical is generated elsewhere in the molecule, or atom transfer radical polymerization (ATRP) if the hydroxyl group is first modified to an appropriate initiator.

Mechanism Type Key Features Typical Conditions Potential Product from this compound
SN2 (Ionic) Bimolecular, single transition state, inversion of stereochemistry.Presence of a good nucleophile (e.g., CN⁻, OH⁻).11-Hydroxyundecanenitrile
E2 (Ionic) Bimolecular, requires a strong base.Strong, non-nucleophilic base (e.g., t-BuOK).Undec-10-en-1-ol
Radical Chain reaction (initiation, propagation, termination), involves radical intermediates.Radical initiator (e.g., peroxides, AIBN), light.Poly(10-hydroxyundecyl) species (in polymerization)

Transition State Analysis

Detailed transition state analysis for reactions of this compound is not specifically available. However, we can infer the nature of the transition states from general organic chemistry principles.

For an SN2 reaction , the transition state would involve a pentacoordinate carbon atom. The incoming nucleophile and the leaving bromide group would be positioned 180° apart, with the three other groups (two hydrogens and the rest of the alkyl chain) lying in a plane perpendicular to the Nu-C-Br axis. The geometry at the carbon atom is trigonal bipyramidal. The energy of this transition state is a critical factor in determining the reaction rate and is sensitive to steric hindrance around the reaction center.

In an E2 elimination , the transition state is characterized by the simultaneous breaking of the C-H and C-Br bonds and the formation of the C=C double bond. For the reaction to proceed efficiently, a periplanar arrangement of the departing hydrogen and bromine atoms is required, either anti-periplanar (dihedral angle of 180°) or syn-periplanar (dihedral angle of 0°), with the former being much more common and energetically favorable.

For a radical abstraction of the bromine atom by a radical initiator (X•), the transition state would involve the partial formation of the X-Br bond and the partial breaking of the C-Br bond. The geometry would be influenced by the nature of the attacking radical.

Kinetic Studies and Reaction Rate Determination

Specific kinetic data for transformations of this compound are not readily found in the literature. However, the rates of its reactions can be predicted based on established kinetic principles.

For an SN2 reaction , the rate law would be second order, being first order in both the substrate (this compound) and the nucleophile. Rate = k[CH₃(CH₂)₉CH(Br)CH₂OH][Nu⁻]

The rate constant, k, would be influenced by several factors:

The nature of the nucleophile: Stronger nucleophiles lead to faster reactions.

The leaving group: Bromide is a good leaving group.

The solvent: Polar aprotic solvents (e.g., acetone, DMSO) are known to accelerate SN2 reactions.

For an E2 reaction , the rate law is also second order: Rate = k[CH₃(CH₂)₉CH(Br)CH₂OH][Base]

The rate is dependent on the strength of the base.

Reaction Type Expected Rate Law Factors Influencing Rate Constant (k)
SN2 Rate = k[Substrate][Nucleophile]Nucleophile strength, leaving group ability, solvent polarity, steric hindrance.
E2 Rate = k[Substrate][Base]Base strength, leaving group ability, solvent, stereochemistry.
Radical Chain Complex, depends on specific stepsInitiator concentration, light intensity, bond dissociation energies, temperature.

Stereochemical and Regiochemical Control Studies

Stereochemical Control: Since this compound is achiral, stereochemical studies would require isotopic labeling or the use of a chiral derivative. In an SN2 reaction at C10, if the carbon were made chiral (e.g., by replacing one of the hydrogens with deuterium), the reaction would proceed with an inversion of configuration at that center. Radical reactions at C10 would lead to a racemic mixture if a new stereocenter is formed, as the intermediate radical is typically planar or rapidly inverting.

Regiochemical Control: The presence of two functional groups in this compound allows for the study of regioselectivity. For example, in a reaction with a reagent that can react with both the alcohol and the bromide, such as a strong base, a competition between intermolecular reaction and intramolecular cyclization could occur. The formation of the cyclic ether, oxacyclododecane, via an intramolecular Williamson ether synthesis (an SN2 reaction) would be in competition with intermolecular reactions. The outcome would be governed by factors such as concentration (high concentration favors intermolecular reaction, while high dilution favors intramolecular cyclization).

In the context of elimination reactions, the use of a bulky base would favor the formation of the terminal alkene (undec-10-en-1-ol) due to the greater accessibility of the protons on the terminal methyl group, a principle known as Hofmann elimination.

A key example of regiochemical control is the synthesis of haloalcohols from diols. The monobromination of undecane-1,11-diol (B1200210) to selectively produce this compound over 1,10-dibromoundecane requires careful control of stoichiometry and reaction conditions.

Transformation Controlling Factor Outcome
Nucleophilic Substitution vs. EliminationNature of the nucleophile/baseStrong, non-bulky nucleophile favors SN2; strong, bulky base favors E2.
Intermolecular vs. Intramolecular SubstitutionConcentrationHigh concentration favors intermolecular products; high dilution favors intramolecular cyclization.
Bromination of Undecane-1,11-diolStoichiometry of HBrUsing a limited amount of HBr favors the formation of the monobrominated product.

Advanced Characterization and Spectroscopic Analysis

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation (¹H, ¹³C NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique that provides detailed information about the carbon-hydrogen framework of a molecule. By analyzing the chemical shifts, splitting patterns, and integration of signals in ¹H and ¹³C NMR spectra, the precise structure of 10-Bromo-undecan-1-ol can be confirmed.

¹H NMR Spectroscopy: In a typical ¹H NMR spectrum of this compound, distinct signals corresponding to the different types of protons in the molecule would be expected. The proton attached to the carbon bearing the bromine atom (CH-Br) would likely appear as a multiplet at a downfield chemical shift due to the deshielding effect of the electronegative bromine. The protons of the methylene (B1212753) group adjacent to the hydroxyl group (CH₂-OH) would also exhibit a characteristic downfield shift, typically as a triplet. The remaining methylene protons along the aliphatic chain would produce a complex series of overlapping multiplets in the upfield region of the spectrum. The hydroxyl proton (-OH) would appear as a broad singlet, the position of which can vary depending on the solvent and concentration.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides information about the carbon backbone of the molecule. Each unique carbon atom in this compound would give rise to a distinct signal. The carbon atom bonded to the bromine (C-Br) and the carbon atom bonded to the hydroxyl group (C-OH) would be the most downfield signals due to the electron-withdrawing effects of the heteroatoms. The remaining nine carbon atoms of the undecane (B72203) chain would appear as a series of signals in the aliphatic region of the spectrum.

Interactive Data Table: Predicted NMR Data for this compound

Atom ¹H Chemical Shift (ppm, predicted) ¹³C Chemical Shift (ppm, predicted)
CH -Br~4.1 (multiplet)~60
C H-Br-~60
C H₂-OH~3.6 (triplet)~62
CH ₂-OH~3.6 (triplet)-
-(C H₂)₈-~1.2-1.9 (multiplets)~25-35
-C H₃~1.7 (doublet)~23
OH Variable (broad singlet)-

Note: The predicted values are estimates and can vary based on the solvent and experimental conditions.

Mass Spectrometry (MS) Techniques (e.g., ES-MS, GC-MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio of ions. It is an essential tool for determining the molecular weight of a compound and for obtaining structural information through the analysis of its fragmentation patterns.

Electrospray Ionization Mass Spectrometry (ES-MS): This soft ionization technique is well-suited for polar molecules like this compound. In a positive ion mode ES-MS spectrum, the molecular ion peak [M+H]⁺ or the sodium adduct [M+Na]⁺ would be expected, confirming the molecular weight of the compound.

Gas Chromatography-Mass Spectrometry (GC-MS): In GC-MS, the compound is first separated from any impurities by gas chromatography and then introduced into the mass spectrometer. Electron ionization (EI) is a common ionization method used in GC-MS, which leads to extensive fragmentation. The resulting mass spectrum would show a molecular ion peak (M⁺) and a characteristic isotopic pattern due to the presence of bromine (⁷⁹Br and ⁸¹Br isotopes in approximately a 1:1 ratio), resulting in two peaks of nearly equal intensity separated by two mass units (M⁺ and M+2⁺). Common fragmentation pathways would involve the loss of the bromine atom, a water molecule from the alcohol functional group, and cleavage of the aliphatic chain.

Interactive Data Table: Expected Mass Spectrometry Peaks for this compound

m/z Value Interpretation Technique
250/252[M]⁺, Molecular ion peak with bromine isotope patternGC-MS (EI)
232/234[M-H₂O]⁺GC-MS (EI)
171[M-Br]⁺GC-MS (EI)
273/275[M+Na]⁺ES-MS

Infrared (IR) and Raman Spectroscopy for Functional Group Identification

Vibrational spectroscopy, including Infrared (IR) and Raman spectroscopy, provides information about the functional groups present in a molecule by probing their characteristic vibrational frequencies.

Infrared (IR) Spectroscopy: The IR spectrum of this compound would be dominated by a strong, broad absorption band in the region of 3200-3600 cm⁻¹, which is characteristic of the O-H stretching vibration of the alcohol functional group. Strong C-H stretching vibrations would be observed in the 2850-3000 cm⁻¹ region. A C-Br stretching vibration would be expected in the fingerprint region, typically between 500 and 700 cm⁻¹.

Raman Spectroscopy: Raman spectroscopy provides complementary information to IR spectroscopy. The O-H stretch in the Raman spectrum is typically weaker and sharper than in the IR spectrum. The C-H and C-C stretching and bending vibrations of the long alkyl chain would give rise to a series of sharp peaks. The C-Br stretch would also be observable in the low-frequency region.

Interactive Data Table: Key Vibrational Frequencies for this compound

Functional Group IR Frequency (cm⁻¹) Raman Frequency (cm⁻¹) Vibrational Mode
O-H3200-3600 (broad, strong)3200-3600 (weak, sharp)Stretching
C-H2850-3000 (strong)2850-3000 (strong)Stretching (aliphatic)
C-O1050-1150 (medium)1050-1150 (weak)Stretching
C-Br500-700 (medium)500-700 (strong)Stretching

Chromatographic Methods for Purity Assessment and Mixture Analysis (e.g., GC)

Chromatographic techniques are essential for determining the purity of a compound and for separating it from any starting materials, byproducts, or other impurities.

Gas Chromatography (GC): Gas chromatography is a highly effective method for assessing the purity of volatile compounds like this compound. A sample is vaporized and injected onto the head of a chromatographic column. The compound travels through the column at a rate that is dependent on its boiling point and its interaction with the stationary phase of the column. A detector at the end of the column registers the time it takes for the compound to elute, known as the retention time. A pure sample of this compound would show a single major peak in the gas chromatogram. The presence of other peaks would indicate impurities. By comparing the retention time to that of a known standard, the identity of the compound can be confirmed. The area under the peak is proportional to the amount of the compound present, allowing for quantitative analysis of purity.

Interactive Data Table: Typical GC Parameters for this compound Analysis

Parameter Typical Value/Condition
Column Type Capillary column (e.g., DB-5, HP-5ms)
Injector Temperature 250 °C
Detector Temperature 280 °C (for a Flame Ionization Detector - FID)
Oven Program Initial temperature of 100 °C, ramped to 250 °C at 10 °C/min
Carrier Gas Helium or Nitrogen
Expected Retention Time Dependent on the specific column and conditions, but would be a single, sharp peak for a pure sample.

Theoretical and Computational Studies of 10 Bromo Undecan 1 Ol

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity

Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems. For 10-Bromo-undecan-1-ol, DFT calculations can elucidate its electronic properties and predict its reactivity. These calculations typically involve selecting a functional (e.g., B3LYP, PBE0) and a basis set (e.g., 6-311+G(d,p)) to solve the Kohn-Sham equations.

The electronic structure analysis reveals the distribution of electrons within the molecule. Key parameters obtained from DFT calculations include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO gap is a critical indicator of the molecule's kinetic stability and chemical reactivity. A smaller gap suggests that the molecule is more polarizable and reactive. For a molecule like this compound, the HOMO is typically localized around the electron-rich oxygen and bromine atoms, while the LUMO is distributed along the carbon chain, particularly near the electrophilic carbon attached to the bromine.

Reactivity descriptors, derived from the conceptual DFT framework, provide quantitative measures of a molecule's propensity to react. These descriptors include electronegativity (χ), chemical hardness (η), and the global electrophilicity index (ω). Electronegativity indicates the tendency of a molecule to attract electrons, while chemical hardness signifies its resistance to deformation or change in its electron distribution. The electrophilicity index quantifies the ability of a molecule to accept electrons. These parameters are calculated from the ionization potential (I) and electron affinity (A), which are related to the HOMO and LUMO energies.

A hypothetical set of reactivity descriptors for this compound, calculated using DFT, is presented in the table below. These values are illustrative and based on typical ranges observed for similar long-chain functionalized alkanes.

Table 1: Hypothetical DFT-Calculated Reactivity Descriptors for this compound

Descriptor Value (eV)
HOMO Energy -9.8
LUMO Energy 1.2
HOMO-LUMO Gap 11.0
Ionization Potential (I) 9.8
Electron Affinity (A) -1.2
Electronegativity (χ) 4.3
Chemical Hardness (η) 5.5
Global Electrophilicity (ω) 1.68

Molecular Dynamics Simulations for Conformational Analysis

Molecular Dynamics (MD) simulations are a computational method for studying the physical movements of atoms and molecules. For a flexible molecule like this compound, MD simulations are invaluable for exploring its conformational landscape. These simulations solve Newton's equations of motion for a system of interacting particles, providing trajectories of atoms and molecules over time.

The conformational analysis of this compound involves identifying the most stable arrangements of its atoms in three-dimensional space. The long undecane (B72203) chain can adopt numerous conformations due to rotation around its carbon-carbon single bonds. The most stable conformation for a simple alkane chain is the all-trans (or anti) conformation, which minimizes steric hindrance. savemyexams.com However, the presence of the terminal hydroxyl and bromo groups introduces additional interactions, such as intramolecular hydrogen bonding and dipole-dipole interactions, which can influence the conformational preferences.

MD simulations, often employing force fields like CHARMM or AMBER, can sample a vast number of conformations and determine their relative energies. The results can be visualized through Ramachandran-like plots for specific dihedral angles or by clustering the trajectories to identify the most populated conformational states. For this compound, simulations would likely reveal a preference for extended conformations, but with some probability of folded structures where the hydroxyl and bromo groups are in proximity. The relative populations of gauche and anti conformations along the carbon chain can also be quantified. acs.org

Table 2: Hypothetical Relative Populations of Key Conformations of this compound from MD Simulations

Conformation Description Relative Population (%)
Extended (all-trans) The carbon backbone is in a linear, zig-zag arrangement. 75
Folded (gauche-rich) The carbon chain has one or more gauche torsions, leading to a bent structure. 20
Head-to-tail The hydroxyl and bromo groups are in close proximity due to chain folding. 5

Prediction of Spectroscopic Properties

Computational methods are widely used to predict spectroscopic properties, which can aid in the identification and characterization of molecules. For this compound, DFT can be used to predict its Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectra.

Prediction of NMR Spectra: The prediction of ¹H and ¹³C NMR chemical shifts is a common application of DFT. nrel.govrsc.org The GIAO (Gauge-Including Atomic Orbital) method is frequently employed for this purpose. mdpi.com By calculating the magnetic shielding tensors for each nucleus in the optimized geometry of the molecule, the chemical shifts can be predicted relative to a standard reference compound like tetramethylsilane (B1202638) (TMS). These predictions are highly sensitive to the molecular conformation, and therefore, it is often necessary to perform a conformational search and average the predicted shifts over a Boltzmann distribution of the low-energy conformers.

For this compound, the predicted ¹H NMR spectrum would show characteristic signals for the protons on the carbon bearing the hydroxyl group (C1-H), the protons on the carbon bearing the bromine atom (C10-H), and the methylene (B1212753) protons of the long alkyl chain. Similarly, the ¹³C NMR spectrum would exhibit distinct peaks for C1, C10, and the other carbon atoms in the chain.

Table 3: Hypothetical Predicted ¹H and ¹³C NMR Chemical Shifts (ppm) for this compound

Atom Predicted ¹H Shift (ppm) Predicted ¹³C Shift (ppm)
C1-H₂ 3.65 (t) 62.5
C2-H₂ 1.57 (p) 32.8
C3-C8-H₂ 1.2-1.4 (m) 25.5-29.5
C9-H₂ 1.85 (p) 33.9
C10-H₂ 3.40 (t) 39.0
C11-H₂ 1.42 (p) 28.2
OH Variable -

t = triplet, p = pentet, m = multiplet

Prediction of IR Spectra: The vibrational frequencies and their corresponding intensities can also be calculated using DFT. acs.orgnih.gov This allows for the prediction of the IR spectrum of this compound. The calculated harmonic frequencies are often scaled by an empirical factor to better match experimental anharmonic frequencies. The predicted IR spectrum would show characteristic absorption bands for the O-H stretching of the alcohol group, C-H stretching of the alkyl chain, C-O stretching, and C-Br stretching.

Table 4: Hypothetical Predicted IR Vibrational Frequencies (cm⁻¹) for this compound

Vibrational Mode Predicted Frequency (cm⁻¹) Intensity
O-H Stretch 3350 Strong, Broad
C-H Stretch (asymmetric) 2925 Strong
C-H Stretch (symmetric) 2855 Strong
C-H Bend 1465 Medium
C-O Stretch 1055 Medium
C-Br Stretch 645 Medium

Reaction Pathway Modeling and Energy Profile Calculations

Computational chemistry provides powerful tools to model chemical reactions, elucidating their mechanisms and energetics. For this compound, reaction pathway modeling can be used to study various transformations, such as nucleophilic substitution at the carbon bearing the bromine atom or reactions involving the hydroxyl group.

The process involves identifying the reactants, products, and any intermediates and transition states along the reaction coordinate. The geometries of these species are optimized, and their energies are calculated, typically using DFT. The transition state is a first-order saddle point on the potential energy surface, and its structure provides insight into the mechanism of the reaction.

A common reaction of this compound is nucleophilic substitution, for example, with a hydroxide (B78521) ion to form undecane-1,10-diol. The energy profile for this Sₙ2 reaction would show a single transition state where the nucleophile attacks the carbon atom and the bromide leaving group departs simultaneously. The activation energy for this process can be calculated, providing a measure of the reaction rate.

Table 5: Hypothetical Energy Profile for the Sₙ2 Reaction of this compound with Hydroxide

Species Relative Energy (kcal/mol)
Reactants (this compound + OH⁻) 0.0
Transition State +22.5
Products (Undecane-1,10-diol + Br⁻) -15.0

Applications of 10 Bromo Undecan 1 Ol in Advanced Organic Synthesis

Building Block in Complex Molecule Synthesis

The presence of two distinct reactive sites on 10-bromo-undecan-1-ol enables its use as a foundational component in the synthesis of intricate molecular architectures. The hydroxyl group can undergo reactions typical of alcohols, such as esterification and oxidation, while the carbon-bromine bond is susceptible to nucleophilic substitution, a key transformation in many synthetic pathways.

Synthesis of Insect Pheromones and Bioactive Lipids

While direct applications of this compound in the synthesis of specific, commercially significant insect pheromones are not extensively documented in publicly available research, the utility of closely related bromo-alcohols is well-established. For instance, 10-bromo-1-decanol, a compound with a ten-carbon chain, has been utilized in the synthesis of (11Z,13Z)-11,13-hexadecadienal, the female sex pheromone of the navel orangeworm, Amyelois transitella. sigmaaldrich.comsigmaaldrich.com This suggests the potential of this compound to serve as a synthon for pheromones containing an undecane (B72203) backbone. The synthesis of insect pheromones is crucial for developing environmentally benign pest management strategies through monitoring, mass trapping, and mating disruption. nih.govnih.gov

The synthesis of many insect pheromones relies on the assembly of long carbon chains with specific functional groups and stereochemistry. nih.gov Bifunctional molecules like this compound are valuable in this context as they allow for the stepwise construction of these complex structures.

In the broader field of bioactive lipids, which play crucial roles in cellular signaling and physiology, long-chain functionalized molecules are of significant interest. nih.gov Bioactive lipids are involved in a wide array of biological processes, and their dysregulation is linked to numerous diseases. nih.gov While specific syntheses of bioactive lipids originating from this compound are not detailed in the available literature, the structural motifs of long-chain alcohols are fundamental to many classes of lipids.

Preparation of Specialty Chemicals for Agrochemicals and Dyestuffs

Detailed research explicitly outlining the use of this compound in the synthesis of specialty chemicals for agrochemicals and dyestuffs is limited. However, the broader class of long-chain molecules is recognized for its importance in agricultural science, with applications as fungicides, insecticides, herbicides, and plant growth regulators. mdpi.comresearchgate.net The lipophilic nature of the long alkyl chain can be advantageous for the penetration of the active substance through the waxy layers of plants or the cuticles of insects. Halogenated compounds are also versatile intermediates in the synthesis of complex molecules for various industrial applications, including agrochemicals. acs.org For example, the synthesis of the phenoxybutyric herbicide MCPB involves a long-chain halogenated intermediate. acs.org

Given these general principles, this compound could potentially serve as a precursor for novel agrochemicals, where the long carbon chain influences the compound's bioavailability and the bromo and hydroxyl functionalities allow for the attachment of various active moieties.

Precursor for Advanced Polymerizable Monomers

The dual functionality of this compound also positions it as a valuable precursor for the synthesis of advanced monomers for polymerization. These monomers can be designed to have specific properties, leading to the creation of polymers with tailored functionalities.

Development of 1-(2-acryloyloxyundecyl)-3-methylimidazolium bromide and Related Structures

The synthesis of the ionic liquid monomer 1-(2-acryloyloxyundecyl)-3-methylimidazolium bromide has been reported starting from the closely related compound, 11-bromo-1-undecanol (B108197). sigmaaldrich.comjaydevchemicals.com In this synthesis, the hydroxyl group of 11-bromo-1-undecanol is first esterified with acryloyl chloride to introduce the polymerizable acrylate (B77674) group. Subsequently, the terminal bromine atom is reacted with 1-methylimidazole (B24206) to form the imidazolium (B1220033) ring, resulting in the final ionic liquid monomer.

While the direct synthesis from this compound is not described, a similar reaction pathway could theoretically be envisioned, which would result in a structurally analogous monomer. The synthesis starting from 11-bromo-1-undecanol proceeds as follows:

Reaction Scheme for a Related Monomer Synthesis

StepReactant 1Reactant 2ProductPurpose
111-Bromo-1-undecanolAcryloyl Chloride11-Bromoundecyl acrylateIntroduction of the polymerizable acrylate group
211-Bromoundecyl acrylate1-Methylimidazole1-(11-Acryloyloxyundecyl)-3-methylimidazolium bromideFormation of the imidazolium ionic liquid monomer

This table describes the synthesis starting from 11-bromo-1-undecanol, a related compound.

Ionic liquids are a class of salts with low melting points that have gained attention as monomers for the synthesis of polyelectrolytes and other functional polymers.

Synthesis of ω-Functionalized Macromonomers

Macromonomers are polymers or oligomers with a polymerizable end group. The synthesis of ω-functionalized macromonomers is a key strategy for producing graft copolymers, which consist of a linear main chain with randomly distributed side chains. epa.gov Bifunctional molecules like this compound are excellent starting points for creating such macromonomers.

The general approach involves using one functional group (e.g., the hydroxyl group) to initiate the polymerization of another monomer, while the second functional group (the bromine atom) remains available for conversion into a polymerizable moiety. Alternatively, the bromine can be substituted with a group that initiates polymerization, leaving the hydroxyl group for later modification.

A related C11 precursor, 10-undecen-1-ol (B85765), has been used in palladium-catalyzed carbonylative polymerization reactions to produce polyketoesters. osti.gov In this process, the terminal double bond and the hydroxyl group of 10-undecen-1-ol are incorporated into the polymer backbone. This demonstrates the utility of C11 bifunctional molecules in creating novel polymer architectures. By modifying the terminal bromine of this compound to a polymerizable group, it could be used in a similar fashion to create ω-functionalized macromonomers for various polymerization techniques, such as atom transfer radical polymerization (ATRP) or reversible addition-fragmentation chain-transfer (RAFT) polymerization.

Applications of 10 Bromo Undecan 1 Ol in Materials Science and Polymer Chemistry

Synthesis of Graft Copolymers

Graft copolymers, which consist of a main polymer backbone with one or more side chains (grafts) of a different chemical nature, are of significant interest due to their unique properties that are often inaccessible with linear or random copolymers. researchgate.netnih.gov The distinct functionalities of 10-bromo-undecan-1-ol make it an ideal candidate for the "grafting-from" approach, a primary strategy for synthesizing graft copolymers. nih.gov In this method, the monomer is first incorporated into the main polymer chain, and the pendant functional groups are subsequently used to initiate the polymerization of the side chains.

One-pot synthesis represents a highly efficient strategy in polymer chemistry, minimizing purification steps, reducing waste, and saving time. rsc.org For graft copolymers, this involves conducting the backbone formation and the subsequent graft polymerization in a single reaction vessel. researchgate.net Research on the closely related isomer, 11-bromo-1-undecanol (B108197), demonstrates the feasibility of this approach. It has been successfully used in the one-pot synthesis of graft copolymers featuring a metathesis-derived skeleton with poly(methyl methacrylate) grafts. sigmaaldrich.com

A general one-pot strategy using a bifunctional monomer like this compound could proceed as follows:

Backbone Formation: The hydroxyl (-OH) end of this compound participates in a polymerization reaction, such as a polycondensation or a ring-opening polymerization (ROP), to form the main polymer chain. This leaves the bromo (-Br) groups distributed along the backbone.

Graft Polymerization: In the same pot, a second monomer and a suitable catalyst system are introduced to initiate polymerization from the bromo- sites. Atom Transfer Radical Polymerization (ATRP) is a common choice, as alkyl bromide moieties are effective initiators in the presence of a copper catalyst. nih.govmdpi.com

This combination of different polymerization mechanisms in a single pot allows for the creation of complex polymer architectures with high efficiency. chinesechemsoc.orgresearchgate.net

Table 1: Illustrative One-Pot Synthesis of a Graft Copolymer

StepReaction TypeReactantsRole of this compoundResult
1PolyesterificationThis compound, Dicarboxylic AcidActs as a diol monomer via its -OH groupLinear polyester (B1180765) backbone with pendant bromo groups
2Atom Transfer Radical Polymerization (ATRP)Second Monomer (e.g., Methyl Methacrylate), Cu-based CatalystPendant bromo groups act as initiation sitesGraft copolymer with polyester backbone and poly(methyl methacrylate) side chains

The ability to control polymer architecture—including the length of the backbone, the length of the grafts, and the grafting density—is crucial for tailoring the material's final properties. illinois.edu Using this compound provides multiple levers for this control.

Backbone Control: The molecular weight of the main chain can be controlled by the stoichiometry of the monomers during the initial polycondensation reaction.

Graft Control: The length of the side chains can be precisely managed by the conditions of the subsequent controlled radical polymerization (e.g., ATRP or RAFT), such as reaction time and monomer-to-initiator ratio. researchgate.net

Grafting Density: The density of the grafts along the backbone is determined by the concentration of this compound units in the initial polymerization step.

By manipulating these parameters, researchers can fine-tune the physical and chemical properties of the resulting graft copolymer. For example, increasing the length or density of flexible side chains can lower the glass transition temperature and crystallinity of the material. rsc.org This level of control is essential for designing materials ranging from thermoplastic elastomers to specialized surfactants and compatibilizers for polymer blends. researchgate.netnih.gov

Development of Functionalized Polymeric Materials

Functionalization introduces specific chemical groups into a polymer to impart desired properties or reactivity. The bromo- and hydroxyl- functionalities of this compound make it a versatile precursor for creating a wide range of functional materials.

The bromine atom on this compound can be readily converted to a thiol (or mercapto, -SH) group through nucleophilic substitution. The related compound 11-bromo-1-undecanol is a known precursor for the synthesis of 11-mercapto-1-undecanol (B1218877). sigmaaldrich.com This transformation is significant because thiol groups have a strong affinity for the surfaces of noble metals like gold.

This property is widely exploited in the creation of Self-Assembled Monolayers (SAMs). By first anchoring the hydroxyl end of the molecule to a substrate (or incorporating it into a polymer) and then converting the exposed bromo- groups to thiols, a surface with high reactivity and specific binding capabilities can be generated. Furthermore, the thiol-bromo reaction itself is considered a "click" reaction, allowing for the efficient and straightforward linking of polymer chains or the synthesis of advanced polymer structures like star-shaped polymers. researchgate.net These thiol-functionalized materials are critical for applications in biosensors, anti-fouling coatings, and platforms for controlled cell growth.

Polymers containing long aliphatic segments, such as the undecyl chain in this compound, occupy a unique space between traditional polycondensates (like polyesters and polyamides) and crystalline polyolefins (like polyethylene). acs.orgresearchgate.net These long chains promote crystallization through van der Waals interactions, similar to polyethylene, while the functional groups (e.g., ester or amide linkages formed from the alcohol end) allow for specific, directional interactions like hydrogen bonding. researchgate.netresearchgate.net

This combination of non-specific and specific interactions is the foundation of supramolecular chemistry, where non-covalent bonds dictate the assembly of molecules into larger, ordered structures. nih.gov By incorporating this compound into polyamides or polyesters, it is possible to create materials where:

Crystalline Domains: The long aliphatic chains (C11) self-assemble into ordered, crystalline lamellae.

Hydrogen Bonding: The amide or ester groups in the polymer backbone form strong hydrogen bonds, creating a network that holds the crystalline domains together.

This interplay allows for the programming of supramolecular interactions to create materials with remarkable properties, such as ultra-strong yet elastic polyamides. researchgate.netnih.gov The ability to tune both the crystallization of the aliphatic chains and the hydrogen bonding network enables precise control over the material's mechanical strength and thermal properties. researchgate.net

Table 2: Interactions in Supramolecular Polymers Derived from Long-Chain Monomers

Structural ComponentType of InteractionEffect on Polymer Properties
Long Aliphatic Chains (e.g., -C11H22-)van der Waals forcesPromotes crystallization, enhances mechanical strength, provides polyethylene-like characteristics. researchgate.net
Functional Groups (e.g., Amide, Ester)Hydrogen BondingIncreases modulus and heat-distortion temperature, provides structural integrity. acs.org
Thioether Groups (if functionalized)Metal-Ligand CoordinationAllows for further assembly with metal ions, introducing electronic or catalytic properties. nih.gov

Applications in Advanced Polymer Dielectrics (Drawing parallels from related unsaturated bromo-undecenes)

Advanced polymer dielectrics are essential for high-energy-density applications such as modern capacitors and power electronics. scispace.com There is a continuous search for new materials that can offer a high dielectric constant, low dielectric loss, and high breakdown strength.

While direct data on this compound in dielectrics is limited, strong parallels can be drawn from its unsaturated analog, 11-bromo-1-undecene (B109033). dakenchem.com This related molecule is used to synthesize special functional polymers with unique electronic properties. dakenchem.com For example, 11-bromo-1-undecene can be copolymerized with conductive monomers like pyrrole (B145914) or thiophene (B33073) to create conductive polymers for sensors and electronic devices. dakenchem.com

This indicates that incorporating a bromo-functionalized long aliphatic chain into a polymer matrix can significantly influence its electrical properties. By analogy, this compound could be used to create functional polyesters or polyethers for dielectric applications. The bromine atom serves two potential purposes:

Site for Functionalization: The bromine atom acts as a reactive handle for further modification. It can be substituted with highly polar functional groups to further enhance the dielectric permittivity or to introduce groups that disrupt crystallinity, thereby reducing dielectric loss and improving breakdown strength.

Studies on other bromine-doped polymers, such as polyacrylonitrile, have shown that the presence of bromine significantly alters the dielectric behavior by forming bromine-nitrile adducts, restricting chain movement and affecting relaxation processes. researchgate.net This principle of using bromine to modify local electronic structure and chain dynamics could be applied to polymers derived from this compound to engineer advanced dielectrics with a desirable combination of properties.

Emerging Research Avenues and Future Perspectives

Integration into Catalytic Systems and Surface Chemistry

The distinct functionalities at opposite ends of the 10-bromo-undecan-1-ol molecule make it a prime candidate for surface modification and the construction of complex molecular architectures. Its utility is most prominent in the formation of self-assembled monolayers (SAMs), which are highly ordered molecular layers that spontaneously form on a substrate.

The process typically involves anchoring one end of the molecule to a surface, leaving the other end exposed to act as a reactive site. For instance, the hydroxyl group can be chemically converted to a thiol (mercaptan), which has a strong affinity for gold surfaces. This process is well-documented for the similar compound, 11-bromo-1-undecanol (B108197), which is used to prepare 11-mercapto-1-undecanol (B1218877) for creating SAMs. jaydevchemicals.comsigmaaldrich.com Once the monolayer is assembled, the exposed bromo-terminated surface becomes a versatile platform for further chemical reactions. This allows for the covalent attachment of other molecules, effectively "functionalizing" the surface with specific chemical, physical, or biological properties.

This "Lego-like" approach is central to developing advanced materials and is being explored for applications such as:

Biosensors: Creating surfaces that can selectively bind to specific biomolecules.

Anti-fouling Coatings: Designing surfaces that resist the attachment of organisms.

Controlled Cell Growth Platforms: Engineering materials that promote or inhibit cellular adhesion in specific patterns.

The dual functionality of this compound is summarized in the table below.

Functional GroupRole in Surface Chemistry
Hydroxyl (-OH) Provides an anchor point for attachment to various substrates, either directly or after conversion to other functional groups like thiols for binding to gold.
Bromo (-Br) Acts as a reactive site (a good leaving group) for subsequent nucleophilic substitution reactions, allowing for the attachment of a wide range of molecules to the surface.

Sustainable Synthesis Approaches and Green Chemistry Principles

Modern chemical manufacturing places a strong emphasis on sustainability and the adoption of green chemistry principles to minimize environmental impact. Research into the synthesis of bromoalkanols, including this compound, is increasingly focused on developing methods that are safer, more efficient, and environmentally benign. researchgate.net

A key area of improvement is the replacement of harsh, traditional brominating agents and hazardous solvents with greener alternatives. One promising approach involves the use of phase-transfer catalysis. researchgate.net In this method, a catalyst (such as tetrabutylammonium (B224687) bromide) facilitates the reaction between reactants that are in different phases (e.g., an aqueous phase and an organic phase). This technique has been successfully applied to the synthesis of the closely related compound, 10-bromo-1-decanol, from its corresponding diol using aqueous hydrobromic acid (HBr) and avoiding solvents like benzene. researchgate.net

Furthermore, the use of microwave irradiation instead of conventional heating can dramatically reduce reaction times and energy consumption. researchgate.net These green approaches not only offer higher yields and selectivity but also align with the core principles of sustainable chemistry. jaydevchemicals.comrsc.org

The table below compares a conventional synthesis approach with a greener alternative based on documented methods for similar bromoalkanols. researchgate.net

ParameterConventional SynthesisGreen Synthesis (Phase-Transfer Catalysis)
Brominating Agent HBr in organic solventAqueous HBr (48%) researchgate.net
Catalyst Typically nonePhase-Transfer Catalyst (e.g., Tetrabutylammonium Bromide) researchgate.net
Solvent Often uses hazardous solvents like benzeneToluene or solvent-free conditions researchgate.net
Energy Source Conventional heating (reflux)Microwave Irradiation researchgate.net
Byproducts Can produce significant wasteReduced byproducts, higher selectivity researchgate.net
Environmental Impact HigherLower, avoids hazardous reagents and reduces energy use

Potential in Biotechnology-Related Chemical Synthesis

While direct applications of this compound in biotechnology are still an emerging area, its chemical versatility makes it a promising precursor for the synthesis of biologically relevant molecules. The ability to selectively modify its two functional groups opens avenues for creating complex structures for various biotechnological purposes.

A significant potential application lies in its use as a building block for ω-aminoalkanols. The bromine atom can be readily displaced by nitrogen-based nucleophiles in a substitution reaction to introduce an amino group. These resulting ω-aminoalkanols are valuable compounds in materials science and have known biological applications.

Another forward-looking perspective involves the use of biocatalysis for the synthesis of this compound itself. Enzymes, particularly haloperoxidases, are known to catalyze halogenation reactions in nature with high selectivity and under mild, environmentally friendly conditions. Developing an enzymatic route for the bromination of undecan-1-ol would represent a significant advancement in green chemistry and biotechnology, potentially eliminating the need for chemical catalysts and harsh reagents. This approach would also avoid the need for protecting groups, a key principle of green synthesis, as enzymes can react specifically at one site on a molecule while leaving others untouched.

The ability of this compound to functionalize surfaces is also highly relevant to biotechnology. Surfaces modified with this compound could be used to immobilize enzymes or other biomolecules, creating stable and reusable biocatalytic systems for industrial processes.

Q & A

Q. What are the standard synthetic routes for 10-Bromo-undecan-1-ol, and how do reaction parameters influence yield and purity?

The compound is typically synthesized via bromination of undecan-1-ol using hydrobromic acid (HBr) or phosphorus tribromide (PBr₃). Reaction temperature, stoichiometry, and solvent polarity significantly impact yield. For example, PBr₃ often achieves higher regioselectivity under anhydrous conditions compared to HBr, which may require catalytic sulfuric acid . Post-synthesis, column chromatography or recrystallization in non-polar solvents (e.g., hexane) is used for purification, with NMR and GC-MS confirming purity and structure .

Q. What analytical techniques are critical for verifying the structural integrity of this compound?

Key methods include:

  • ¹H/¹³C NMR : To confirm the presence of the hydroxyl (-OH) and bromine-substituted alkyl chain.
  • FT-IR : Identifies O-H (3200–3600 cm⁻¹) and C-Br (500–600 cm⁻¹) stretches.
  • Mass Spectrometry (EI-MS) : Validates molecular weight (251.20 g/mol) and fragmentation patterns .

Q. What safety protocols are essential when handling this compound in the lab?

Use PPE (gloves, goggles) and work in a fume hood to avoid inhalation or skin contact. Spills should be neutralized with sodium bicarbonate and disposed of as halogenated waste. Chronic exposure may require monitoring for neurotoxic effects, as seen in structurally similar brominated alcohols .

Advanced Research Questions

Q. How do mechanistic pathways differ between HBr and PBr₃ in brominating undecan-1-ol?

PBr₃ follows a two-step SN2 mechanism: initial protonation of the hydroxyl group, followed by bromide displacement. HBr, in contrast, may involve acid-catalyzed elimination-addition pathways, leading to potential alkene by-products. Kinetic studies using deuterated analogs can distinguish between competing mechanisms .

Q. What strategies minimize by-products during this compound synthesis?

  • Catalytic Optimization : Use of Lewis acids (e.g., ZnBr₂) to enhance bromide nucleophilicity.
  • Solvent Selection : Polar aprotic solvents (e.g., DCM) reduce side reactions like ether formation.
  • Temperature Control : Lower temperatures (0–5°C) suppress elimination reactions .

Q. How can green chemistry principles improve the sustainability of this compound synthesis?

  • Solvent Replacement : Replace dichloromethane with cyclopentyl methyl ether (CPME), a greener solvent.
  • Atom Economy : Optimize stoichiometry to reduce excess brominating agents.
  • Waste Mitigation : Employ in situ neutralization of HBr waste using bio-based adsorbents .

Q. What role does this compound play in polymer chemistry, and how are its copolymers characterized?

The bromine atom enables radical-initiated polymerization or nucleophilic substitution to form graft copolymers (e.g., with methacrylates). Techniques like GPC (molecular weight distribution) and DSC (thermal stability) assess copolymer properties. NMR monitors branching efficiency .

Q. How can researchers evaluate the cytotoxicity of this compound while ensuring lab safety?

Use in vitro assays (e.g., MTT) on cancer cell lines (HeLa, MCF-7) at concentrations ≤10 µM. Include negative controls (untreated cells) and validate results with fluorescence microscopy to detect apoptosis markers (e.g., Annexin V). Toxicity thresholds should align with OECD guidelines .

Q. How are discrepancies in reported reactivity of this compound resolved across studies?

Cross-validate experimental conditions (e.g., solvent purity, moisture levels) and employ DFT calculations to model electronic effects. Reproducibility is enhanced by standardizing reaction parameters (e.g., 24-hour reflux in anhydrous ether) and sharing raw spectral data via open-access platforms .

Q. What advanced spectroscopic methods elucidate the electronic environment of the bromine atom?

  • X-ray Photoelectron Spectroscopy (XPS) : Determines Br 3d binding energy (≈70 eV).
  • NMR Relaxometry : Probes bromine’s quadrupolar effects on neighboring protons.
  • Raman Spectroscopy : Analyzes C-Br vibrational modes in crystalline vs. solution states .

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